6-Cyclobutylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutylmorpholin-3-one is a chemical compound with the CAS Number: 1857078-46-6 and a molecular weight of 155.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13NO2/c10-8-5-11-7 (4-9-8)6-2-1-3-6/h6-7H,1-5H2, (H,9,10)
. This indicates that the compound has a cyclobutyl group attached to the 6-position of a morpholin-3-one ring . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .
Scientific Research Applications
Applications in Medicinal Chemistry
Cancer Research : Abemaciclib, a cyclin-dependent kinase 4 and 6 inhibitor with a core structure related to cyclobutyl derivatives, has shown efficacy in hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. Its combination with nonsteroidal aromatase inhibitors improves progression-free survival and response rates in postmenopausal women (Goetz et al., 2017).
Alzheimer's Disease : GSK189254, a novel histamine H3 receptor antagonist featuring a cyclobutyl moiety, demonstrates high affinity for human and rat H3 receptors. It shows potential for symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders by increasing neurotransmitter release in the cortex and hippocampus, improving cognitive performance in preclinical models (Medhurst et al., 2007).
Organic Synthesis and Pharmacology
Antiviral Activity : Cyclobutyl nucleoside analogues have been synthesized, showing significant activity against a range of herpesviruses. These compounds, with their cyclobutyl core, mimic the absolute configuration of natural nucleosides, suggesting their potential as antiviral agents (Bisacchi et al., 1991).
Analgesic and Narcotic Antagonists : Research on N-cyclobutylmethylmorphinan-6-one and its analogues demonstrates potent opioid agonist activity, highlighting the cyclobutyl group's role in modulating pharmacological properties. These studies contribute to understanding how structural changes affect receptor affinity and activity, offering insights into designing new analgesics or antagonists (Schmidhammer et al., 1990).
Safety and Hazards
The safety information for 6-Cyclobutylmorpholin-3-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for research on 6-Cyclobutylmorpholin-3-one are not available, the field of synthetic chemistry continues to evolve, with ongoing efforts to improve selectivity, efficiency, and environmental sustainability . These principles could guide future research involving this compound and similar compounds.
properties
IUPAC Name |
6-cyclobutylmorpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-5-11-7(4-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGGIWCEBHNNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNC(=O)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.